molecular formula C9H9ClF3NO B3022373 Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride CAS No. 56108-08-8

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride

Cat. No.: B3022373
CAS No.: 56108-08-8
M. Wt: 239.62 g/mol
InChI Key: MFMDBNFHHBYKBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride involves several steps. One common method includes the reaction of 4-(Trifluoromethyl)benzaldehyde with methanol in the presence of hydrochloric acid. The reaction conditions typically involve refluxing the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride involves its interaction with specific molecular targets. In agricultural applications, it acts as an insecticide by disrupting the nervous system of pests, leading to their paralysis and death. The compound’s trifluoromethyl group plays a crucial role in enhancing its biological activity and stability .

Comparison with Similar Compounds

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

methyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5,13H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMDBNFHHBYKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride
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Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride
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Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride
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Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride
Reactant of Route 6
Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride

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